1-Acetyl-4-methylazepane-4-carboxylic acid
Overview
Description
1-Acetyl-4-methylazepane-4-carboxylic acid is an organic compound with the molecular formula C10H17NO3 It belongs to the class of azepane derivatives, which are seven-membered nitrogen-containing heterocycles
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Acetyl-4-methylazepane-4-carboxylic acid can be synthesized through several synthetic routes. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, starting from 4-methylazepane, acetylation can be achieved using acetic anhydride in the presence of a catalyst such as pyridine. The carboxylation step can be performed using carbon dioxide under high pressure and temperature conditions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. Catalysts such as Lewis acids or bases may be employed to enhance reaction rates and yields. The use of green chemistry principles, such as solvent-free conditions or the use of environmentally benign solvents, is also considered to minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions: 1-Acetyl-4-methylazepane-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the acetyl or carboxyl groups, leading to the formation of esters, amides, or other derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Acyl chlorides or anhydrides in the presence of a base like triethylamine.
Major Products:
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, amines.
Substitution: Esters, amides.
Scientific Research Applications
1-Acetyl-4-methylazepane-4-carboxylic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: The compound serves as a building block for the development of bioactive molecules, including potential pharmaceuticals.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties, such as enhanced durability or reactivity.
Mechanism of Action
The mechanism by which 1-acetyl-4-methylazepane-4-carboxylic acid exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s structure allows it to fit into active sites or binding pockets, influencing biochemical pathways and cellular processes.
Comparison with Similar Compounds
1-Acetylazepane-4-carboxylic acid: Lacks the methyl group at the 4-position, which may affect its reactivity and biological activity.
4-Methylazepane-4-carboxylic acid: Lacks the acetyl group, potentially altering its chemical properties and applications.
1-Acetyl-4-ethylazepane-4-carboxylic acid: Contains an ethyl group instead of a methyl group, which can influence its steric and electronic properties.
Uniqueness: 1-Acetyl-4-methylazepane-4-carboxylic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential for diverse applications. Its structural features enable it to participate in a wide range of chemical reactions, making it a versatile compound in both research and industrial contexts.
Properties
IUPAC Name |
1-acetyl-4-methylazepane-4-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO3/c1-8(12)11-6-3-4-10(2,5-7-11)9(13)14/h3-7H2,1-2H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BNFMXWZYSBHTAE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCCC(CC1)(C)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80674203 | |
Record name | 1-Acetyl-4-methylazepane-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80674203 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1027511-99-4 | |
Record name | 1-Acetyl-4-methylazepane-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80674203 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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